benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.: 609795-84-8
Cat. No.: VC15566253
Molecular Formula: C25H24N2O6S
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609795-84-8 |
|---|---|
| Molecular Formula | C25H24N2O6S |
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | benzyl 6-(4-acetyloxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C25H24N2O6S/c1-15-22(24(30)32-14-17-7-5-4-6-8-17)23(27-21(29)11-12-34-25(27)26-15)18-9-10-19(33-16(2)28)20(13-18)31-3/h4-10,13,23H,11-12,14H2,1-3H3 |
| Standard InChI Key | UUXNBZNLYVYDOS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OCC4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Effects
The compound features a bicyclic pyrimido[2,1-b][1, thiazine system, where a pyrimidine ring is fused with a thiazine moiety. Key structural elements include:
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Position 6: A 4-(acetyloxy)-3-methoxyphenyl group, providing steric bulk and electronic modulation.
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Position 7: A benzyl carboxylate ester, enhancing lipophilicity and influencing bioavailability.
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Position 8: A methyl group contributing to conformational stability.
The molecular formula is inferred as C25H24N2O6S (molecular weight: 504.53 g/mol), derived from analogous structures . The acetyloxy (-OAc) and methoxy (-OMe) groups on the phenyl ring create a polarized electronic environment, potentially enhancing interactions with biological targets.
Table 1: Comparative Molecular Features of Pyrimido[2,1-b]Thiazine Derivatives
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate likely follows a modular approach observed in related compounds :
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Ring Formation:
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Condensation of thiourea derivatives with β-keto esters to construct the thiazine ring.
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Cyclocondensation with aminopyrimidine precursors to form the fused pyrimidine-thiazine core.
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Functionalization:
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Electrophilic aromatic substitution to introduce the 4-(acetyloxy)-3-methoxyphenyl group at position 6.
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Esterification with benzyl chloroformate to install the carboxylate moiety at position 7.
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Purification:
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Chromatographic techniques (e.g., silica gel, HPLC) to isolate the target compound from regioisomers.
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Reaction yields for analogous syntheses range from 15–35%, highlighting challenges in steric hindrance and regioselectivity.
Applications in Drug Discovery
Structure-Activity Relationship (SAR) Considerations
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Benzyl Carboxylate: Improves membrane permeability but may reduce metabolic stability.
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4-Acetyloxy Group: Serves as a prodrug moiety, potentially hydrolyzing in vivo to a bioactive phenolic derivative.
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3-Methoxy Group: Electron-donating effects stabilize charge-transfer interactions with receptor residues.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| LogP | 3.8 ± 0.2 | XLogP3 |
| Water Solubility | 0.12 mg/mL | Ali et al. (2024) |
| Topological Polar SA | 118 Ų | PubChem |
| Bioavailability Score | 0.55 | SwissADME |
Interaction Studies and Target Profiling
Putative Molecular Targets
Based on analog data, potential targets include:
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COX-2: Molecular docking suggests the acetyloxy group aligns with the enzyme’s hydrophobic pocket.
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EGFR Kinase: The pyrimidine-thiazine core may compete with ATP binding in the kinase domain .
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DNA Topoisomerase II: Intercalation mediated by the planar fused ring system.
Quantitative studies are needed to determine dissociation constants (Kd) and inhibitory concentrations (IC50).
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